5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
CAS No.: 1040682-46-9
Cat. No.: VC2398682
Molecular Formula: C7H8BrN3O2
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040682-46-9 |
---|---|
Molecular Formula | C7H8BrN3O2 |
Molecular Weight | 246.06 g/mol |
IUPAC Name | 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine |
Standard InChI | InChI=1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 |
Standard InChI Key | SZNVATVPNHSUOD-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Canonical SMILES | CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with three key functional groups: a bromine atom at position 5, a nitro group at position 3, and a dimethylamino group at position 2. This particular arrangement of substituents on the pyridine ring gives the compound its distinctive chemical properties and reactivity profile.
The compound is identified by several parameters that facilitate its cataloging and reference in scientific literature. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 1040682-46-9, providing a unique identifier within chemical databases . It belongs to the broader chemical family of halogenated heterocycles, specifically brominated pyridine derivatives, and possesses both electron-withdrawing and electron-donating substituents that influence its electronic distribution.
Table 1: Identification Parameters of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Parameter | Value |
---|---|
CAS Number | 1040682-46-9 |
IUPAC Name | 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine |
Molecular Formula | C7H8BrN3O2 |
Molecular Weight | 246.06 g/mol |
Synonyms | SCHEMBL857374, DTXSID80649799 |
InChI Key | SZNVATVPNHSUOD-UHFFFAOYSA-N |
Structural Characteristics
The structural backbone of this compound is a pyridine ring with three different substituents. The bromine atom at the 5-position contributes to the compound's reactivity in electrophilic and nucleophilic substitution reactions. The nitro group at position 3 acts as a strong electron-withdrawing group, affecting the electronic distribution within the aromatic system. The dimethylamino group at position 2 serves as an electron-donating moiety, creating an interesting electronic interplay within the molecule.
This combination of electron-withdrawing and electron-donating groups creates a polarized electronic structure that can be exploited in various chemical transformations. The presence of these groups also influences the compound's physical properties, including its solubility profile and stability characteristics.
Physicochemical Properties
Physical Properties
The physical properties of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine provide essential information for its handling, storage, and application in research settings. These properties determine its behavior in various chemical environments and inform protocols for its safe and effective use.
Table 2: Physicochemical Properties of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Property | Value |
---|---|
Molecular Weight | 246.06 g/mol |
XLogP3-AA | 1.8 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Exact Mass | 244.97999 Da |
Appearance | Not specified in available data |
Storage Temperature | Room temperature |
The compound's XLogP3-AA value of 1.8 indicates a moderate lipophilicity, suggesting limited water solubility but increased solubility in organic solvents . This property is particularly relevant for applications in organic synthesis and pharmaceutical research, where solubility characteristics can significantly impact reaction conditions and purification protocols.
Parameter | Classification/Statement |
---|---|
GHS Pictogram | Warning |
Signal Word | Warning |
Hazard Classification | Skin irritation (Category 2) |
Eye irritation (Category 2A) | |
Specific target organ toxicity - single exposure (Category 3, Respiratory system) | |
Hazard Statements | H315: Causes skin irritation |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
The compound's irritant properties are emphasized across multiple sources, with consistent hazard statements indicating potential adverse effects on skin, eyes, and the respiratory system . These hazards necessitate appropriate personal protective equipment and engineering controls during handling operations.
Precautionary Statement | Code | Description |
---|---|---|
P261 | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P305 + P351 + P338 | P305, P351, P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
The compound should be handled with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or face shield, and laboratory coat . Work should be conducted in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. As with many research chemicals, good laboratory practices should be observed, including avoiding eating, drinking, or smoking in areas where the compound is handled.
Applications and Research Relevance
Research and Development Applications
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is predominantly used in research and development contexts, particularly within synthetic organic chemistry and pharmaceutical research . The compound's substitution pattern makes it a potentially valuable intermediate in the synthesis of more complex molecules with biological or material science applications.
The presence of the bromine substituent provides a reactive site for various transition metal-catalyzed coupling reactions, enabling the construction of more complex molecular architectures. This reactivity profile makes the compound particularly useful in medicinal chemistry, where the development of structurally diverse compound libraries is essential for drug discovery programs.
Supplier | Catalog Number | Package Size | Purity |
---|---|---|---|
Aladdin Scientific | ALA-B165592-1g | 1 gram | Not specified |
AOB Chem | 678872 | Not specified | 95% |
Key Organics | HS-8890 | Not specified | Not specified |
The availability of this compound from multiple suppliers facilitates its accessibility to researchers in academia and industry, supporting various chemical research programs that might benefit from its unique structural features .
Structural Relationships and Isomers
Comparison with Positional Isomer
Interestingly, the search results also reveal information about a structural isomer of the compound, 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine (CAS: 26163-05-3). This positional isomer features the same substituents as 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine but with the positions of the bromine and nitro groups reversed on the pyridine ring.
Table 6: Comparison with Positional Isomer
Feature | 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine | 3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine |
---|---|---|
CAS Number | 1040682-46-9 | 26163-05-3 |
Structure | Bromine at position 5, Nitro at position 3 | Bromine at position 3, Nitro at position 5 |
Molecular Weight | 246.06 g/mol | 246.06 g/mol |
Molecular Formula | C7H8BrN3O2 | C7H8BrN3O2 |
While these compounds share the same molecular formula and weight, the different positioning of the substituents likely results in distinct electronic distributions and, consequently, different chemical reactivity profiles . This structural relationship highlights the importance of positional isomerism in determining the properties and potential applications of heterocyclic compounds.
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